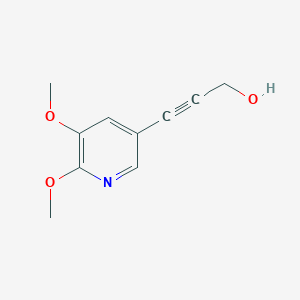

3-(5,6-Dimethoxypyridin-3-yl)prop-2-yn-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(5,6-dimethoxypyridin-3-yl)prop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-13-9-6-8(4-3-5-12)7-11-10(9)14-2/h6-7,12H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGJYEILCQKBSLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)C#CCO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201263118 | |

| Record name | 3-(5,6-Dimethoxy-3-pyridinyl)-2-propyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201263118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171919-89-3 | |

| Record name | 3-(5,6-Dimethoxy-3-pyridinyl)-2-propyn-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1171919-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(5,6-Dimethoxy-3-pyridinyl)-2-propyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201263118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Basic Properties of 3-(5,6-Dimethoxypyridin-3-yl)prop-2-yn-1-ol

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Gemini Division

Abstract

This technical guide provides a comprehensive analysis of the core basic properties of the heterocyclic compound 3-(5,6-Dimethoxypyridin-3-yl)prop-2-yn-1-ol. As a substituted pyridine, this molecule is a valuable building block in medicinal chemistry, noted for its role as a key intermediate in the synthesis of kinase inhibitors for oncology.[1] Understanding its basicity, quantified by the acid dissociation constant (pKa), is paramount for predicting its behavior in physiological environments and for optimizing its pharmacokinetic and pharmacodynamic profiles. This document elucidates the structural and electronic factors governing its basicity, presents a robust experimental protocol for pKa determination, and discusses the profound implications of this physicochemical parameter in drug design and development.

Introduction: The Strategic Importance of Basicity in Drug Design

The pyridine scaffold is a privileged structure in pharmaceutical development. The basicity of the pyridine nitrogen is a critical determinant of a molecule's overall properties. The acid-base dissociation constant (pKa) directly influences solubility, lipophilicity, membrane permeability, and protein binding, which collectively govern a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[2][3] An accurate understanding of a compound's pKa allows medicinal chemists to predict its ionization state at physiological pH (~7.4), which in turn dictates its ability to cross biological membranes and interact with its intended target.[4] For a molecule like this compound, which serves as a precursor for advanced drug candidates, a thorough characterization of its basic properties is not merely academic but a foundational step in rational drug design.

Molecular Structure and Theoretical Basicity Analysis

The basicity of this compound is primarily attributed to the lone pair of electrons on the sp²-hybridized nitrogen atom of the pyridine ring. The availability of this lone pair for protonation is modulated by the electronic effects of the ring's substituents.

Figure 1. Chemical Structure of this compound.

-

Electron-Donating Groups (EDGs): The Methoxy Substituents The two methoxy (-OCH₃) groups at positions 5 and 6 are powerful electron-donating groups. Through the resonance effect (+R), the lone pairs on the oxygen atoms increase the electron density of the aromatic ring system. This increased electron density is partially relayed to the ring nitrogen, making its lone pair more available for protonation and thereby increasing the compound's basicity.[5]

-

Electron-Withdrawing Group (EWG): The Prop-2-yn-1-ol Substituent Conversely, the prop-2-yn-1-ol (-C≡C-CH₂OH) substituent at position 3 acts as a mild electron-withdrawing group. The sp-hybridized carbons of the alkyne are more electronegative than sp² carbons, inductively pulling electron density away from the pyridine ring.[6] This effect reduces the electron density on the nitrogen, making it less inclined to accept a proton and thus decreasing basicity. For context, the predicted pKa of 3-ethynylpyridine is approximately 3.71, which is significantly lower than the pKa of unsubstituted pyridine (~5.2), clearly demonstrating the base-weakening nature of the ethynyl group.[7]

Net Effect and pKa Estimation: The final basicity of the molecule is a balance of these opposing electronic influences. The presence of two strong EDGs and one mild EWG suggests that the pKa of this compound will be weaker than a pyridine bearing only the methoxy groups but stronger than 3-ethynylpyridine. Based on these substituent effects, the pKa is predicted to be in the range of 4.0 to 5.0 .

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₃ | [8] |

| Molecular Weight | 193.20 g/mol | [8] |

| Predicted pKa | 4.0 - 5.0 | Estimated based on substituent effects |

| Appearance | Likely a solid at room temperature | Inferred from related structures[7][9] |

| Solubility | Expected to be soluble in polar organic solvents (e.g., Methanol, DMSO, Ethanol) | Inferred from chemical structure |

| Primary Basic Center | Pyridine Ring Nitrogen | Chemical principle |

Experimental Determination of pKa via Potentiometric Titration

To achieve an accurate, empirical pKa value, potentiometric titration is the gold-standard method. This protocol is designed to be a self-validating system, providing precise and reproducible results.

Causality Behind the Method: Potentiometric titration directly measures the change in hydrogen ion concentration (pH) as the basic site on the molecule is systematically protonated by a strong acid titrant. The inflection point of the resulting titration curve corresponds to the point of half-neutralization, where the concentrations of the protonated and unprotonated species are equal. According to the Henderson-Hasselbalch equation, at this specific point, the measured pH is equal to the pKa of the compound.[10]

Step-by-Step Experimental Protocol

-

Reagent and Sample Preparation:

-

Titrant: Prepare and standardize a 0.1 M solution of hydrochloric acid (HCl).

-

Sample Solution: Accurately weigh approximately 10-15 mg of this compound and dissolve it in 50 mL of a suitable solvent system (e.g., a 1:1 mixture of methanol and water) to create a ~1 mM solution.[11]

-

Ionic Strength Adjustment: Add potassium chloride (KCl) to the sample solution to a final concentration of 0.15 M to maintain a constant ionic strength throughout the titration.[11]

-

-

Apparatus Setup and Calibration:

-

Assemble a titration apparatus consisting of a calibrated pH meter with a combination glass electrode, a magnetic stirrer, and a 10 mL burette with 0.02 mL graduations.

-

Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.00, 7.00, and 10.00) at the experimental temperature.[11]

-

-

Titration Procedure:

-

Place the beaker containing the sample solution on the magnetic stirrer and immerse the pH electrode.

-

Allow the initial pH reading to stabilize and record it.

-

Add the 0.1 M HCl titrant from the burette in small, precise increments (e.g., 0.05 mL).

-

After each increment, allow the pH to stabilize before recording the value and the total volume of titrant added.[10]

-

Continue the titration well past the equivalence point, which is identifiable by a rapid change in pH.

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate the titration curve.

-

Determine the equivalence point by finding the maximum of the first derivative of the curve (ΔpH/ΔV).

-

The half-equivalence point is the volume of titrant that is exactly half of the volume at the equivalence point.

-

The pKa of the conjugate acid is the pH value on the titration curve corresponding to the half-equivalence point.

-

Workflow for pKa Determination

Protonation Equilibrium

The basicity of the compound is defined by the following equilibrium, where the pyridine nitrogen acts as a Brønsted-Lowry base, accepting a proton (H⁺) from an acid to form its conjugate acid.

Sources

- 1. 3-(5-METHOXYPYRIDIN-3-YL)PROP-2-YN-1-OL [myskinrecipes.com]

- 2. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. drughunter.com [drughunter.com]

- 4. What is pKa and how is it used in drug development? [pion-inc.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 3-ETHYNYLPYRIDINE | 2510-23-8 [chemicalbook.com]

- 8. alchempharmtech.com [alchempharmtech.com]

- 9. 3-乙炔基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. creative-bioarray.com [creative-bioarray.com]

An In-depth Technical Guide to 3-(5,6-Dimethoxypyridin-3-yl)prop-2-yn-1-ol (CAS No. 1171919-89-3): A Key Intermediate in Modern Kinase Inhibitor Synthesis

Abstract

This technical guide provides a comprehensive overview of 3-(5,6-dimethoxypyridin-3-yl)prop-2-yn-1-ol, a pivotal chemical intermediate in the synthesis of advanced pharmaceutical agents. This document details its chemical properties, a robust synthetic methodology, and its critical role in the development of targeted therapies, with a particular focus on its application in the synthesis of the RET kinase inhibitor, Selpercatinib. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering both theoretical insights and practical, actionable protocols.

Introduction: The Strategic Importance of Pyridine Scaffolds in Medicinal Chemistry

Heterocyclic compounds, particularly those containing a pyridine nucleus, are foundational scaffolds in modern drug discovery. Their unique electronic properties and ability to engage in various non-covalent interactions make them privileged structures for targeting a wide array of biological targets. The subject of this guide, this compound, has emerged as a particularly valuable building block due to the convergence of three key structural motifs: the dimethoxypyridine ring, a reactive propargyl alcohol, and the alkyne linker. This combination of features provides a versatile platform for the construction of complex molecular architectures with significant therapeutic potential.

The primary utility of this intermediate lies in its role in the synthesis of potent and selective kinase inhibitors.[1] Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. This compound serves as a key precursor to pyrazolo[1,5-a]pyridine-based kinase inhibitors, a class of compounds that has demonstrated significant clinical success.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses and for ensuring the quality and purity of the final active pharmaceutical ingredient (API).

| Property | Value | Source |

| CAS Number | 1171919-89-3 | [2] |

| Molecular Formula | C₁₀H₁₁NO₃ | [2] |

| Molecular Weight | 193.20 g/mol | [2] |

| Appearance | Off-white to light yellow solid (predicted) | General knowledge |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | General knowledge |

| Storage | 2-8°C, under inert atmosphere | [1] |

Spectroscopic Data (Predicted):

-

¹H NMR (400 MHz, CDCl₃): δ ~8.0-8.2 (d, 1H, pyridine H2), ~7.2-7.4 (d, 1H, pyridine H4), 4.5 (s, 2H, -CH₂OH), 4.0 (s, 3H, -OCH₃), 3.9 (s, 3H, -OCH₃), ~2.0 (br s, 1H, -OH).

-

¹³C NMR (101 MHz, CDCl₃): δ ~155, ~145, ~140, ~120, ~110 (pyridine carbons), ~90 (alkyne C), ~85 (alkyne C), ~60 (-OCH₃), ~55 (-OCH₃), ~50 (-CH₂OH).

-

Mass Spectrometry (ESI+): m/z 194.07 [M+H]⁺.

-

Infrared (IR) Spectroscopy (KBr, cm⁻¹): ~3300-3400 (O-H stretch), ~2950-3000 (C-H stretch), ~2200-2250 (C≡C stretch, weak), ~1600, ~1480 (pyridine ring stretch).

Synthesis of this compound: A Detailed Protocol

The most logical and widely employed method for the synthesis of aryl alkynes is the Sonogashira cross-coupling reaction. This palladium- and copper-co-catalyzed reaction provides a reliable and efficient means of forming a carbon-carbon bond between a terminal alkyne and an aryl halide.

Retrosynthetic Analysis

The synthesis of this compound can be envisioned through the Sonogashira coupling of a suitable halogenated 5,6-dimethoxypyridine with propargyl alcohol.

Caption: Retrosynthetic analysis of the target molecule.

Starting Material Synthesis: 3-Bromo-5,6-dimethoxypyridine

The synthesis of the key precursor, 3-bromo-5,6-dimethoxypyridine, can be achieved from commercially available starting materials. A plausible route involves the methoxylation and subsequent bromination of a suitable pyridine derivative.

Detailed Sonogashira Coupling Protocol

This protocol is a representative procedure based on established Sonogashira coupling methodologies for similar substrates. Optimization may be required based on laboratory-specific conditions and reagent purity.

Materials:

-

3-Bromo-5,6-dimethoxypyridine (1.0 eq)

-

Propargyl alcohol (1.2 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)

-

Copper(I) iodide (CuI) (0.04 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous Tetrahydrofuran (THF) or 1,4-Dioxane

Procedure:

-

To a dry, nitrogen-flushed round-bottom flask, add 3-bromo-5,6-dimethoxypyridine, Pd(PPh₃)₂Cl₂, and CuI.

-

Add anhydrous THF (or 1,4-dioxane) to dissolve the solids.

-

To the resulting solution, add triethylamine (or DIPEA) followed by the dropwise addition of propargyl alcohol.

-

The reaction mixture is then heated to 50-60 °C and stirred under a nitrogen atmosphere. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is then partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford this compound as a solid.

Caption: Experimental workflow for the Sonogashira coupling.

Application in Drug Discovery: Synthesis of Selpercatinib (LOXO-292)

The paramount importance of this compound is exemplified by its use as a key building block in the synthesis of Selpercatinib (LOXO-292), a highly selective and potent inhibitor of the rearranged during transfection (RET) kinase.[3] RET is a receptor tyrosine kinase, and activating mutations and fusions in the RET gene are oncogenic drivers in various cancers, including non-small cell lung cancer and medullary and papillary thyroid cancers.[4][5]

The 6-methoxypyridin-3-yl moiety, derived from our title intermediate, plays a crucial role in the binding of Selpercatinib to the RET kinase active site. It is involved in key hydrogen bonding interactions and hydrophobic contacts that contribute to the high affinity and selectivity of the inhibitor.[3]

The synthesis of Selpercatinib involves a multi-step sequence where the propargyl alcohol of our intermediate is further functionalized and coupled with other heterocyclic fragments to construct the final complex molecule.[6]

Caption: Role of the intermediate in Selpercatinib synthesis.

Analytical Methods for Quality Control

Ensuring the purity and identity of this compound is critical for its successful use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is recommended for comprehensive quality control.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for assessing the purity of the intermediate and for monitoring reaction progress.

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

-

Detection: UV at 254 nm.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

This method should provide good resolution of the product from starting materials and potential by-products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for structural confirmation. The predicted chemical shifts are provided in Section 2.

Mass Spectrometry (MS)

Mass spectrometry, particularly with a soft ionization technique like electrospray ionization (ESI), is used to confirm the molecular weight of the compound.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents.

Refer to the Material Safety Data Sheet (MSDS) for complete safety information.

Conclusion

This compound is a strategically important intermediate in the field of medicinal chemistry, particularly for the synthesis of targeted kinase inhibitors. Its versatile structure, combining a substituted pyridine ring with a reactive propargyl alcohol, allows for its incorporation into complex molecular scaffolds. The successful development of the RET kinase inhibitor Selpercatinib highlights the immense value of this building block in the creation of life-saving therapeutics. This guide provides a comprehensive overview of its properties, a detailed synthetic protocol, and its application in drug discovery, serving as a valuable resource for scientists and researchers in the pharmaceutical industry.

References

- WO2019075114A1 - Formulations comprising 6-(2-hydroxy-2-methylpropoxy)-4-(6-(6-((6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile.

- Selpercatinib | C29H31N7O3 | CID 134436906 - PubChem.

- Public summary of opinion on orphan designation 6-(2-hydroxy-2-methylpropoxy)-4-(6-(6-((6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile for treatment of medullary thyroid cancer. European Medicines Agency.

- This compound - Amerigo Scientific.

- Sonogashira Coupling - Organic Chemistry Portal.

- Sonogashira coupling - Wikipedia.

- HPLC Methods for analysis of Pyridine - HELIX Chrom

- Determination of pyridine and furfuryl alcohol in breath after coffee consumption - Journal of Chrom

- Definition of selpercatinib - NCI Drug Dictionary - N

- Selpercatinib - Pharmaffili

- WO2012173521A2 - Protein kinase inhibitors (variants)

- WO/2019/075114 FORMULATIONS COMPRISING 6-(2-HYDROXY-2-METHYLPROPOXY)-4-(6-(6-((6-METHOXYPYRIDIN-3-YL)METHYL)

- This compound AldrichCPR | Sigma-Aldrich.

- This compound - Santa Cruz Biotechnology.

- Synthesis, characterization and antibacterial activity of novel 2,2'-(2,5-dimethoxy-3,6-dioxocyclohexa-1,4-diene-1,4-diyl)bis(azanediyl)diacetic acid analogues - Journal of Chemical and Pharmaceutical Research.

- This compound - Toronto Research Chemicals.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. Facebook [cancer.gov]

- 4. Selpercatinib | C29H31N7O3 | CID 134436906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ema.europa.eu [ema.europa.eu]

- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity of Dimethoxypyridinyl Propyne Derivatives

Foreword: The Promise of a Privileged Scaffold

In the landscape of modern drug discovery, the pyridine ring stands as a "privileged scaffold," a core structural motif renowned for its presence in a multitude of clinically successful drugs.[1] Its ability to engage in a variety of non-covalent interactions, coupled with its favorable pharmacokinetic properties, has made it a cornerstone in the design of novel therapeutic agents targeting a wide array of diseases.[2] This guide delves into a specific, yet highly promising, class of pyridine-based compounds: dimethoxypyridinyl propyne derivatives. The strategic incorporation of a dimethoxy-substituted pyridine head, a rigid propyne linker, and a modifiable terminal group presents a unique chemical space for the development of potent and selective modulators of key biological targets. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, biological evaluation, and potential therapeutic applications of this intriguing class of molecules.

Rationale and Design Strategy: Targeting Kinases and Neuronal Health

The design of dimethoxypyridinyl propyne derivatives is predicated on established principles of medicinal chemistry, aiming to exploit the structural features of the pyridine core for targeted biological activity. The primary areas of therapeutic interest for this class of compounds are oncology, by targeting protein kinases, and neurodegenerative diseases, by exploring their neuroprotective potential.

Kinase Inhibition: A Validated Approach in Oncology

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3] The development of small molecule kinase inhibitors has revolutionized cancer therapy.[4] The pyridine scaffold is a common feature in many approved kinase inhibitors, where it often serves to anchor the molecule within the ATP-binding site of the kinase through hydrogen bonding and other interactions.

The dimethoxypyridinyl propyne scaffold is designed to interact with the hinge region of the kinase ATP-binding pocket, a common strategy for achieving potent and selective inhibition. The propyne linker provides a rigid trajectory for positioning a variety of terminal functional groups (R-groups) to explore interactions with the solvent-exposed region of the kinase, thereby fine-tuning potency and selectivity. The methoxy groups on the pyridine ring can influence the electronic properties of the scaffold and may also be involved in specific interactions with the target protein.[2]

Synthesis of Dimethoxypyridinyl Propyne Derivatives: The Power of Sonogashira Coupling

The construction of the core dimethoxypyridinyl propyne scaffold is efficiently achieved through the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction enables the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes.[5]

General Synthetic Scheme

The synthesis typically commences with a di-substituted halopyridine, such as 2-halo-3,5-dimethoxypyridine, which serves as the electrophilic partner in the Sonogashira reaction. The nucleophilic partner is a terminal alkyne, often propargyl alcohol or a protected derivative.

Caption: General workflow for the Sonogashira coupling reaction.

Detailed Experimental Protocol: Synthesis of 3-(3,5-dimethoxypyridin-2-yl)prop-2-yn-1-ol

This protocol provides a representative procedure for the synthesis of a key intermediate.

Materials:

-

2-Bromo-3,5-dimethoxypyridine

-

Propargyl alcohol

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et3N)

-

Anhydrous tetrahydrofuran (THF)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dried Schlenk flask under an argon atmosphere, add 2-bromo-3,5-dimethoxypyridine (1.0 eq), Pd(PPh3)2Cl2 (0.02 eq), and CuI (0.04 eq).

-

Add anhydrous THF and triethylamine to the flask.

-

To the stirred solution, add propargyl alcohol (1.2 eq) dropwise.

-

Heat the reaction mixture to 60 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-(3,5-dimethoxypyridin-2-yl)prop-2-yn-1-ol.

Biological Evaluation: Assessing Kinase Inhibitory and Neuroprotective Activities

A systematic biological evaluation is crucial to determine the therapeutic potential of the synthesized dimethoxypyridinyl propyne derivatives. This involves a cascade of in vitro assays to assess their potency, selectivity, and mechanism of action.

Kinase Inhibition Assays

The primary screen for anticancer activity involves evaluating the inhibitory potential of the compounds against a panel of protein kinases. The ADP-Glo™ Kinase Assay is a robust and high-throughput method for this purpose.[6][7][8][9]

Principle of the ADP-Glo™ Kinase Assay:

This luminescent assay quantifies the amount of ADP produced during a kinase reaction. The assay is performed in two steps: first, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then detected using a luciferase/luciferin reaction. The resulting luminescence is directly proportional to the kinase activity.[6][7][8][9]

Caption: Workflow of the ADP-Glo Kinase Assay.

Detailed Experimental Protocol: ADP-Glo™ Kinase Assay

-

Kinase Reaction: In a 384-well plate, add the kinase, substrate, ATP, and the test compound at various concentrations. Incubate at room temperature for the desired reaction time.[7]

-

ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[7]

-

ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction. Incubate for 30-60 minutes at room temperature.[7]

-

Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Table 1: Hypothetical Kinase Inhibition Data for a Series of Dimethoxypyridinyl Propyne Derivatives

| Compound ID | R-group | Kinase X IC50 (nM) | Kinase Y IC50 (nM) | Kinase Z IC50 (nM) |

| DMP-001 | -H | 550 | >10000 | 1200 |

| DMP-002 | -Phenyl | 75 | 8500 | 450 |

| DMP-003 | -4-Fluorophenyl | 25 | 6200 | 150 |

| DMP-004 | -4-Aminophenyl | 15 | >10000 | 80 |

This data is illustrative and does not represent actual experimental results.

Neuroprotection Assays

To investigate the potential of these compounds in treating neurodegenerative diseases, their ability to protect neuronal cells from various insults is assessed. The human neuroblastoma cell line SH-SY5Y is a widely used in vitro model for neuroprotection studies.[10][11][12]

Principle of the MTT Assay for Neuroprotection:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be solubilized and quantified by spectrophotometry. An increase in formazan formation in cells treated with a neurotoxin and a test compound, compared to cells treated with the neurotoxin alone, indicates a neuroprotective effect.[11][12]

Detailed Experimental Protocol: MTT Assay in SH-SY5Y Cells

-

Cell Culture: Culture SH-SY5Y cells in 96-well plates until they reach the desired confluency.

-

Compound Treatment: Pre-treat the cells with various concentrations of the dimethoxypyridinyl propyne derivatives for a specified period.

-

Induction of Neurotoxicity: Expose the cells to a neurotoxic agent (e.g., hydrogen peroxide, rotenone, or amyloid-beta peptide) in the presence of the test compound.

-

MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[13]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[13]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group and determine the EC50 value for neuroprotection.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The data obtained from the biological assays allows for the elucidation of structure-activity relationships (SAR). For kinase inhibitors, SAR studies can reveal which R-groups on the propyne linker lead to the most potent and selective inhibition. For example, the hypothetical data in Table 1 suggests that substitution on the terminal phenyl ring enhances potency, with an electron-withdrawing fluorine and an electron-donating amine both showing improved activity compared to the unsubstituted phenyl ring. This information can guide the design of next-generation compounds with improved properties.

Further mechanistic studies, such as molecular docking and western blotting, can provide insights into how these compounds interact with their biological targets and modulate downstream signaling pathways.

Conclusion and Future Directions

Dimethoxypyridinyl propyne derivatives represent a promising class of compounds with the potential for development as both anticancer and neuroprotective agents. Their synthesis is readily achievable through robust chemical methods like the Sonogashira coupling, and their biological activities can be systematically evaluated using a suite of in vitro assays. The modular nature of their synthesis allows for the rapid generation of diverse chemical libraries, facilitating the exploration of structure-activity relationships and the optimization of lead compounds. Future research in this area should focus on expanding the diversity of the R-groups, performing in-depth mechanistic studies, and evaluating the in vivo efficacy and pharmacokinetic properties of the most promising candidates.

References

-

Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

-

Song, X., Chen, W., Lin, L., Ruiz, C. H., Cameron, M. D., Duckett, D. R., & Kamenecka, T. M. (2011). Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(23), 7072–7075. [Link]

-

Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line. (2020). PubMed. [Link]

-

Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (n.d.). ScienceDirect. Retrieved January 28, 2026, from [Link]

-

Neuroprotective Effect and Potential of Cellular Prion Protein and Its Cleavage Products for Treatment of Neurodegenerative Disorders Part II. Strategies for Therapeutics Development. (2021). PubMed Central. [Link]

-

Synthesis and Antiproliferative Effect of New Alkyne-Tethered Vindoline Hybrids Containing Pharmacophoric Fragments. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

-

Neuroprotective effect of alpha-pinene is mediated by suppression of the TNF-α/NF-κB pathway in Alzheimer's disease rat model. (2022). PubMed. [Link]

-

Design, synthesis, biological evaluation, and in silico studies of novel pyridopyridine derivatives as anticancer candidates targeting FMS kinase. (2024). PubMed. [Link]

-

Graphviz tutorial. (2021, January 13). YouTube. Retrieved January 28, 2026, from [Link]

-

Cell Viability Assay. (n.d.). Bio-protocol. Retrieved January 28, 2026, from [Link]

-

Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

-

Design and synthesis of pyridopyrimidines targeting NEK6 kinase. (n.d.). Iris Unimore. Retrieved January 28, 2026, from [Link]

-

Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024). PubMed Central. [Link]

-

Design, synthesis and biological evaluation of novel pyrenyl derivatives as anticancer agents. (2015). PubMed. [Link]

-

Structure-Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. (2025). PubMed. [Link]

-

Cell viability evaluation of SH-SY5Y using the MTT assay (A)... (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

-

The Crucial Role of Pyridine Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 28, 2026, from [Link]

-

Graphviz Examples and Tutorial. (n.d.). Sketchviz. Retrieved January 28, 2026, from [Link]

-

ADP-Glo™ Kinase Assay. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

-

Special Issue : Novel Design and Synthesis of Anticancer Agents. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

-

Pyrrolopyrimidines: novel brain-penetrating antioxidants with neuroprotective activity in brain injury and ischemia models. (n.d.). PubMed. [Link]

-

Arylation of Terminal Alkynes. (2023, March 11). ChemistryViews. Retrieved January 28, 2026, from [Link]

-

Drawing graphs with dot. (n.d.). Graphviz. Retrieved January 28, 2026, from [Link]

-

User Guide. (n.d.). graphviz 0.21 documentation. Retrieved January 28, 2026, from [Link]

-

Promega ADP-Glo kinase assay. (n.d.). BMG LABTECH. Retrieved January 28, 2026, from [Link]

-

Cell viability (MTT assay) of SH-SY5Y cells pretreated with... (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

-

Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. (2015). PubMed. [Link]

-

Graph Visualisation Basics with Python, Part III: Directed Graphs with graphviz. (2022, June 4). Medium. Retrieved January 28, 2026, from [Link]

-

Collection - Arylation of Terminal Alkynes: Transition-Metal-Free Sonogashira-Type Coupling for the Construction of C(sp)–C(sp2) Bonds. (n.d.). ACS Figshare. Retrieved January 28, 2026, from [Link]

-

ADP Glo Protocol. (n.d.). Retrieved January 28, 2026, from [Link]

-

Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (n.d.). International Journal of Pharmaceutical Chemistry and Analysis. Retrieved January 28, 2026, from [Link]

-

Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). RSC Publishing. [Link]

-

Design, synthesis, and biological evaluation of novel pyridazinone-based EED inhibitors for prostate cancer. (2025). PubMed. [Link]

-

An Alkynylpyrimidine-Based Covalent Inhibitor That Targets a Unique Cysteine in NF-κB-Inducing Kinase. (2021). PubMed. [Link]

Sources

- 1. Arylation of Terminal Alkynes: Transition-Metal-Free Sonogashira-Type Coupling for the Construction of C(sp)-C(sp2) Bonds [organic-chemistry.org]

- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]

- 3. Design, synthesis, biological evaluation, and in silico studies of novel pyridopyridine derivatives as anticancer candidates targeting FMS kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 7. promega.com [promega.com]

- 8. researchgate.net [researchgate.net]

- 9. bmglabtech.com [bmglabtech.com]

- 10. mdpi.com [mdpi.com]

- 11. bio-protocol.org [bio-protocol.org]

- 12. researchgate.net [researchgate.net]

- 13. atcc.org [atcc.org]

A Technical Guide to the Proposed Synthesis of 3-(5,6-Dimethoxypyridin-3-yl)prop-2-yn-1-ol

Introduction and Rationale

The target molecule, 3-(5,6-dimethoxypyridin-3-yl)prop-2-yn-1-ol, is a substituted pyridinyl propargyl alcohol. This structural motif is of significant interest in medicinal chemistry due to the prevalence of the pyridine ring in numerous pharmaceuticals and the utility of the propargyl alcohol moiety as a versatile synthetic handle for further functionalization. The dimethoxy-substituted pyridine core, in particular, can influence the molecule's electronic properties, solubility, and metabolic stability, making it an attractive scaffold for library synthesis in drug discovery programs.

The proposed synthetic approach is centered around the Sonogashira cross-coupling reaction, a powerful and widely-used method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[1][2][3] This strategy was selected for its high efficiency, mild reaction conditions, and broad functional group tolerance, which are critical for the synthesis of complex molecules.[2][4]

Retrosynthetic Analysis and Proposed Synthetic Pathway

A retrosynthetic analysis of the target molecule suggests that it can be constructed from two key building blocks: a halogenated 5,6-dimethoxypyridine derivative and propargyl alcohol. The Sonogashira coupling provides a direct and efficient means to connect these two fragments.

Overall Synthetic Strategy:

The proposed synthesis is a two-step process commencing from the commercially available 2,6-dichloropyrazine. The key steps are:

-

Synthesis of the Aryl Halide Precursor: Conversion of 2,6-dichloropyrazine to 3-bromo-5,6-dimethoxypyridine. This transformation involves a methoxylation step, followed by nitration, amination, and a Sandmeyer-type reaction.

-

Sonogashira Cross-Coupling: Palladium and copper-catalyzed coupling of 3-bromo-5,6-dimethoxypyridine with propargyl alcohol to yield the final product.

Caption: Proposed synthetic workflow for this compound.

Part 1: Synthesis of 3-Bromo-5,6-dimethoxypyridine (Aryl Halide Precursor)

The synthesis of the key intermediate, 3-bromo-5,6-dimethoxypyridine, is a multi-step process that requires careful control of reaction conditions.

Step 1.1: Synthesis of 2,6-Dimethoxypyrazine

This step involves the nucleophilic substitution of the chlorine atoms in 2,6-dichloropyrazine with methoxy groups.

-

Protocol:

-

To a solution of sodium methoxide (2.2 equivalents) in dry methanol, add 2,6-dichloropyrazine (1.0 equivalent) portion-wise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford 2,6-dimethoxypyrazine.

-

Step 1.2: Synthesis of 2,6-Dimethoxy-3,5-dinitropyrazine

The subsequent nitration of 2,6-dimethoxypyrazine introduces nitro groups onto the pyrazine ring, which are precursors to the amino group.[5]

-

Protocol:

-

Cool a mixture of fuming nitric acid and sulfuric acid to 0°C.

-

Slowly add 2,6-dimethoxypyrazine to the cooled nitrating mixture, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature until TLC or LC-MS analysis indicates full consumption of the starting material.

-

Carefully pour the reaction mixture onto crushed ice and collect the precipitated product by filtration.

-

Wash the solid with cold water until the filtrate is neutral and dry the product under vacuum.

-

Step 1.3: Synthesis of 5,6-Dimethoxypyridin-3-amine

This step involves the reduction of one of the nitro groups and subsequent rearrangement to form the aminopyridine.

-

Protocol:

-

Dissolve 2,6-dimethoxy-3,5-dinitropyrazine in a suitable solvent such as ethanol or ethyl acetate.

-

Add a reducing agent, such as tin(II) chloride in concentrated hydrochloric acid, or perform catalytic hydrogenation using a palladium catalyst.

-

Monitor the reaction progress. Upon completion, neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.

-

Dry the organic layer and concentrate to yield 5,6-dimethoxypyridin-3-amine.

-

Step 1.4: Synthesis of 3-Bromo-5,6-dimethoxypyridine via Sandmeyer Reaction

The Sandmeyer reaction is a reliable method for converting an aromatic amine to an aryl halide.[6][7][8]

-

Protocol:

-

Dissolve 5,6-dimethoxypyridin-3-amine in an aqueous solution of hydrobromic acid at 0°C.

-

Slowly add a solution of sodium nitrite in water, keeping the temperature between 0 and 5°C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

-

Allow the reaction to warm to room temperature and then heat gently to ensure complete decomposition of the diazonium salt.

-

Cool the mixture, extract the product with an organic solvent, wash the organic layer, dry, and purify by column chromatography to obtain 3-bromo-5,6-dimethoxypyridine.

-

Part 2: Sonogashira Cross-Coupling Reaction

The final step in the synthesis is the palladium and copper-catalyzed cross-coupling of 3-bromo-5,6-dimethoxypyridine with propargyl alcohol.[2][9][10]

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Experimental Protocol for Sonogashira Coupling

-

Materials and Reagents:

-

3-Bromo-5,6-dimethoxypyridine (1.0 eq)

-

Propargyl alcohol (1.2 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Copper(I) iodide (CuI, 1-3 mol%)

-

Amine base (e.g., triethylamine or diisopropylethylamine, 2-3 eq)

-

Anhydrous solvent (e.g., THF or DMF)

-

-

Procedure:

-

To a dry, inert-atmosphere flask, add 3-bromo-5,6-dimethoxypyridine, the palladium catalyst, and copper(I) iodide.

-

Add the anhydrous solvent and the amine base, and stir the mixture to dissolve the solids.

-

Add propargyl alcohol dropwise to the reaction mixture.

-

Heat the reaction to a suitable temperature (typically 50-80°C) and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and filter off the catalyst.

-

Concentrate the filtrate and purify the crude product by column chromatography on silica gel to yield this compound.[11]

-

Data Presentation and Characterization

The synthesized compounds at each step should be characterized to confirm their identity and purity. The final product's data should be presented clearly.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Purification Method |

| 3-Bromo-5,6-dimethoxypyridine | C₇H₈BrNO₂ | 218.05 | 40-60 | Column Chromatography |

| This compound | C₁₀H₁₁NO₃ | 193.20 | 70-90 | Column Chromatography |

Characterization of the Final Product:

-

¹H NMR: Expected signals for the pyridinyl protons, methoxy groups, methylene protons of the propargyl alcohol, and the hydroxyl proton.

-

¹³C NMR: Expected signals for the carbons of the pyridine ring, methoxy groups, alkyne carbons, and the methylene carbon.

-

Mass Spectrometry (MS): Calculation of the exact mass and comparison with the measured mass to confirm the elemental composition.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the O-H stretch, C≡C stretch, and C-O stretches.

-

Purity Analysis: High-performance liquid chromatography (HPLC) to determine the purity of the final compound.[12]

Trustworthiness and Self-Validating Systems

The reliability of this synthetic guide is based on the use of well-documented and high-yielding reactions. Each step includes a proposed purification method to ensure the purity of the intermediates, which is crucial for the success of subsequent steps. The final characterization by multiple analytical techniques provides a self-validating system to confirm the structure and purity of the target molecule.

References

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

-

Banu, S., & Hussain, A. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 25(8), 1888. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

-

Wikipedia. (2023). Sonogashira reaction. [Link]

-

Shaikh, A., & Ghorbani-Vaghei, R. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6996–7016. [Link]

-

Nowak, I., & Golebiewski, P. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. RSC Advances, 12(13), 7856–7867. [Link]

-

Lin, C. H., et al. (2011). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 16(12), 9533–9551. [Link]

-

Pagoria, P. F., et al. (1998). Synthesis, Scale-up and Characterization of 2,6-Diamino-3,5-dinitropyrazine-l-oxide (LLM-105). OSTI.GOV. [Link]

-

Wang, L., et al. (2018). Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide. Journal of Physics: Conference Series, 1074, 012043. [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

-

Wikipedia. (2023). Sandmeyer reaction. [Link]

-

Chemistry LibreTexts. (2023). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

-

Barandov, A., et al. (2021). Deaminative chlorination of aminoheterocycles. Nature Chemistry, 14(2), 169–175. [Link]

-

Rawsource. (2024). What is Propargyl Alcohol? - Chemical name, structure, synthesis. [Link]

- Google Patents. (1950). US2527358A - Process of purifying propargyl alcohol.

- Google Patents. (2003).

-

Thieme. (n.d.). Product Class 3: Propargylic Alcohols. [Link]

-

OSHA. (1997). Propargyl Alcohol. [Link]

- Google Patents. (2007). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.

- Google Patents. (2013). CN102491948A - Preparation method for 2-amino-4, 6-dimethoxy pyrimidine.

-

Wang, X., et al. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 14(44), 32185–32205. [Link]

-

Al-Suwaidan, I. A., et al. (2017). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. Molecules, 22(12), 2145. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. rawsource.com [rawsource.com]

An In-depth Technical Guide to the Safe Handling of 3-(5,6-Dimethoxypyridin-3-yl)prop-2-yn-1-ol

For Researchers, Scientists, and Drug Development Professionals

Preamble: Acknowledging the Unknown

As a novel chemical entity, likely utilized as a key intermediate in pharmaceutical synthesis for building complex drug molecules, 3-(5,6-Dimethoxypyridin-3-yl)prop-2-yn-1-ol lacks a comprehensive, publicly available safety profile.[1][2] Standard Safety Data Sheets (SDS) are not readily accessible, which necessitates a proactive and predictive approach to its handling. This guide is formulated on the principle of chemical analogy, extrapolating potential hazards from its core structural motifs: a substituted pyridine ring and a propargyl alcohol functional group. It is imperative to treat this compound as potentially hazardous until empirical data proves otherwise.[3]

Section 1: Hazard Identification and Risk Assessment

The primary hazards associated with this compound are inferred from its constituent functional groups.

The Propargyl Alcohol Moiety: A Source of Significant Hazard

Propargyl alcohol and its derivatives are known to be flammable, reactive, and toxic.[4][5] They can be absorbed through the skin and are irritating to the eyes, skin, and respiratory tract.[6]

Key Hazards:

-

Flammability: Propargyl alcohol is a flammable liquid and poses a fire and explosion hazard.[4][7]

-

Reactivity: It can be reactive and may undergo explosive decomposition under certain conditions.[8]

-

Toxicity: It is toxic if swallowed, inhaled, or in contact with skin.[5][7] Prolonged or repeated exposure may cause damage to the liver and kidneys.[4][6]

-

Corrosivity: Can cause severe skin burns and eye damage.[5][7]

The Pyridine Moiety: Adding to the Hazard Profile

Pyridine and its derivatives are flammable liquids with a characteristic unpleasant odor.[9] They are considered hazardous upon inhalation, ingestion, and skin contact.[10]

Key Hazards:

-

Flammability: Pyridine is a flammable liquid.[10]

-

Toxicity: Harmful if swallowed or in contact with skin. It can cause irritation to the skin, eyes, and respiratory system.[11]

-

Environmental Hazard: Pyridine is toxic to aquatic life with long-lasting effects.[7]

Predicted GHS Classification

Based on the hazards of its components, a predicted Globally Harmonized System (GHS) classification for this compound is presented below. This is a presumptive classification and should be treated with the utmost caution.

| Hazard Class | Predicted Hazard Category |

| Flammable Liquids | Category 3 |

| Acute Toxicity, Oral | Category 3 or 4 |

| Acute Toxicity, Dermal | Category 3 or 4 |

| Acute Toxicity, Inhalation | Category 3 or 4 |

| Skin Corrosion/Irritation | Category 1B or 2 |

| Serious Eye Damage/Eye Irritation | Category 1 |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation) |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 (Liver, Kidneys) |

| Hazardous to the Aquatic Environment, Chronic | Category 2 |

This table is a predictive assessment and not a substitute for an official GHS classification.

Risk Assessment Workflow

A thorough risk assessment is mandatory before handling this compound. The following workflow, based on established principles of chemical risk assessment, should be implemented.[12]

Sources

- 1. 3-(5-METHOXYPYRIDIN-3-YL)PROP-2-YN-1-OL [myskinrecipes.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. twu.edu [twu.edu]

- 4. nj.gov [nj.gov]

- 5. sigmaaldrich.cn [sigmaaldrich.cn]

- 6. ICSC 0673 - PROPARGYL ALCOHOL [chemicalsafety.ilo.org]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. PROPARGYL ALCOHOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. carlroth.com [carlroth.com]

- 12. acs.org [acs.org]

Methodological & Application

Application Notes and Protocols for the Use of 3-(5,6-Dimethoxypyridin-3-yl)prop-2-yn-1-ol in Click Chemistry

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and materials scientists on the effective utilization of 3-(5,6-dimethoxypyridin-3-yl)prop-2-yn-1-ol in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This versatile propargyl alcohol, featuring a heteroaromatic dimethoxypyridine core, offers a unique building block for the synthesis of complex molecules, including novel therapeutics, bioconjugates, and advanced materials. These application notes delve into the mechanistic nuances of the CuAAC reaction, offer detailed, field-tested protocols for its implementation, and provide troubleshooting guidance to ensure successful and reproducible outcomes.

Introduction: A Pyridine-Functionalized Alkyne for Advanced Synthesis

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has become an indispensable tool in chemical synthesis due to its high efficiency, broad functional group tolerance, and mild reaction conditions.[1] The resulting 1,2,3-triazole linkage is exceptionally stable and can act as a rigid linker or a pharmacologically relevant scaffold. The choice of the alkyne and azide coupling partners is paramount in dictating the properties of the final product.

This compound is a particularly noteworthy building block for several reasons:

-

The Dimethoxypyridine Moiety: This electron-rich heteroaromatic system is present in numerous biologically active compounds and can participate in hydrogen bonding and π-stacking interactions, influencing the pharmacological profile of the final molecule.

-

The Propargyl Alcohol: The primary alcohol functionality provides a convenient handle for further synthetic modifications, such as esterification, etherification, or oxidation, enabling the straightforward generation of diverse molecular libraries.

-

Potential Ligand Properties: The pyridine nitrogen atom can potentially coordinate with the copper(I) catalyst, which may influence the reaction kinetics. This intrinsic property could, in some cases, accelerate the reaction, a phenomenon observed with other pyridine-containing additives.

This guide will provide the necessary theoretical background and practical protocols to seamlessly integrate this valuable reagent into your research and development workflows.

Physicochemical Properties and Handling

A thorough understanding of the reagent's properties is critical for successful experimentation.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₃ | [2] |

| Molecular Weight | 193.20 g/mol | [2] |

| CAS Number | 1171919-89-3 | |

| Appearance | Off-white to yellow solid | Inferred from typical propargyl alcohols |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents. Limited solubility in water. | General solubility of similar compounds |

Storage and Handling:

-

Store in a tightly sealed container in a cool, dry place, away from light.

-

Handle in a well-ventilated area, preferably within a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Consult the Safety Data Sheet (SDS) for comprehensive safety information. Although specific toxicity data for this compound is limited, it should be handled with the care afforded to all novel chemical entities.

The CuAAC Reaction: Mechanism and Considerations

The CuAAC reaction proceeds through a well-established catalytic cycle. A simplified representation of this mechanism is provided below.

Figure 1: Simplified catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Key Considerations for this compound:

-

Catalyst System: The most common catalyst system involves a Cu(II) salt (e.g., CuSO₄·5H₂O) and a reducing agent (e.g., sodium ascorbate) to generate the active Cu(I) species in situ.[3]

-

Ligands: While not always strictly necessary, the addition of a copper-coordinating ligand can significantly enhance the reaction rate and prevent catalyst precipitation. Tris(benzyltriazolylmethyl)amine (TBTA) and tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are common choices. Given the pyridine nitrogen in the substrate, it is advisable to start with a standard ligand, but also consider that the substrate itself may have some ligand-accelerating effects.

-

Solvent System: A solvent system that fully dissolves all reactants is crucial. For many applications, a mixture of an organic solvent like DMSO or DMF with water is effective. The choice of solvent can also influence the reaction rate.

Experimental Protocols

The following protocols are designed as a starting point and may require optimization depending on the specific azide coupling partner and the desired scale of the reaction.

Protocol 1: General Procedure for CuAAC Reaction

This protocol is suitable for small-scale synthesis (0.1-1.0 mmol) and serves as an excellent starting point for reaction optimization.

Figure 2: General experimental workflow for the CuAAC reaction.

Reagents and Materials:

-

This compound

-

Azide coupling partner

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium L-ascorbate

-

Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Deionized water

-

Reaction vial with a magnetic stir bar

-

Standard laboratory glassware for work-up and purification

Step-by-Step Procedure:

-

Reactant Preparation: In a reaction vial, dissolve this compound (1.0 eq) and the azide coupling partner (1.0-1.2 eq) in a suitable solvent mixture (e.g., DMSO:H₂O 1:1, to a final concentration of ~0.1 M).

-

Catalyst Addition: In a separate vial, prepare a fresh stock solution of CuSO₄·5H₂O in deionized water (e.g., 100 mM). Add the CuSO₄ solution to the reaction mixture to a final concentration of 1-5 mol%.

-

Reaction Initiation: Prepare a fresh stock solution of sodium ascorbate in deionized water (e.g., 1 M). Add the sodium ascorbate solution to the reaction mixture to a final concentration of 5-10 mol%. The solution may change color upon addition, indicating the formation of the Cu(I) species.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting alkyne is consumed. Reaction times can vary from minutes to several hours.

-

Work-up: Once the reaction is complete, dilute the mixture with water. If the product is a solid, it may precipitate and can be collected by filtration. If the product is soluble, extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to obtain the pure 1,4-disubstituted 1,2,3-triazole.

Protocol 2: Bioconjugation in Aqueous Media

This protocol is adapted for reactions involving sensitive biological molecules, such as proteins or nucleic acids, that require aqueous buffered conditions.

Additional Reagents:

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a water-soluble, Cu(I)-stabilizing ligand.

-

Phosphate-buffered saline (PBS) or another suitable biological buffer (pH 7.0-7.4).

Step-by-Step Procedure:

-

Component Preparation:

-

Prepare a solution of the azide-modified biomolecule in the chosen aqueous buffer.

-

Prepare a stock solution of this compound in a minimal amount of a water-miscible organic solvent like DMSO.

-

Prepare fresh stock solutions of CuSO₄, THPTA, and sodium ascorbate in deionized water or buffer. A pre-mixed solution of CuSO₄ and THPTA (in a 1:5 molar ratio) is often convenient.

-

-

Reaction Assembly: In a microcentrifuge tube, combine the azide-modified biomolecule solution and the solution of this compound.

-

Catalyst Addition: Add the CuSO₄:THPTA solution to the reaction mixture.

-

Reaction Initiation: Initiate the reaction by adding the sodium ascorbate solution. Gently mix the solution.

-

Incubation: Incubate the reaction at room temperature or 37 °C. Reaction times may be longer than in organic solvents.

-

Purification: Purify the resulting bioconjugate using methods appropriate for the biomolecule, such as size-exclusion chromatography, dialysis, or affinity purification, to remove excess reagents and the copper catalyst.

Troubleshooting Guide

Even with a robust reaction like CuAAC, challenges can arise. This guide provides a logical approach to troubleshooting common issues.

Figure 3: A decision tree for troubleshooting common CuAAC reaction issues.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel molecular architectures via CuAAC click chemistry. Its unique electronic and structural features, combined with the reliability of the click reaction, open up a vast chemical space for exploration in drug discovery, materials science, and chemical biology. By following the detailed protocols and considering the key mechanistic aspects outlined in this guide, researchers can confidently and successfully employ this reagent to advance their scientific objectives.

References

-

Amerigo Scientific. This compound. [Link]

-

Click Chemistry Tools. Click Chemistry Azide-Alkyne Cycloaddition. [Link]

-

Fokin, V. V., & Sharpless, K. B. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Accounts of chemical research, 41(8), 943-952. [Link]

-

Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide–alkyne cycloaddition for bioconjugation. Angewandte Chemie International Edition, 48(51), 9879-9883. [Link]

-

Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-catalyzed azide–alkyne click chemistry for bioconjugation. Current protocols in chemical biology, 3(4), 153-162. [Link]

-

ResearchGate. Click chemistry: Why does it sometimes work and other times it doesn't?. [Link]

Sources

Application Notes & Protocols: The Role of Dimethoxypyridine Scaffolds in Modern Medicinal Chemistry

Abstract

The pyridine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents due to its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability.[1] The introduction of dimethoxy substituents onto this core dramatically influences its physicochemical and pharmacological properties, enhancing its utility in drug design. This guide provides an in-depth exploration of the applications of dimethoxypyridine compounds, focusing on their pivotal role in the development of proton pump inhibitors and kinase inhibitors. We will dissect the causality behind their mechanisms of action, provide detailed, field-proven synthetic and analytical protocols, and present quantitative data to support their application in contemporary drug discovery.

The Dimethoxypyridine Moiety: A Scaffold of Strategic Importance

The strategic placement of two methoxy groups on a pyridine ring serves multiple functions in drug design. Methoxy groups are electron-donating through resonance and moderately electron-withdrawing inductively. This electronic modulation can fine-tune the pKa of the pyridine nitrogen, influencing its interaction with biological targets. Furthermore, the oxygen atoms can act as hydrogen bond acceptors, while the methyl groups can engage in hydrophobic interactions, collectively enhancing binding affinity and specificity. The substitution pattern (e.g., 2,3-, 3,4-, 3,5-dimethoxy) is critical, as it defines the molecule's three-dimensional shape and electronic distribution, directly impacting its biological activity.

One of the most powerful strategies in medicinal chemistry is the "phenyl-to-pyridyl switch," where a phenyl ring in a lead compound is replaced by a pyridine ring.[2] This modification can introduce a hydrogen bond acceptor (the pyridine nitrogen), alter metabolic pathways, and improve solubility, often leading to enhanced potency and a better ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[2] Dimethoxy-substituted pyridines represent a refined version of this strategy, offering additional points for molecular recognition and property modulation.

Landmark Application: Proton Pump Inhibitors (PPIs)

Dimethoxypyridine derivatives are central to the multi-billion dollar class of drugs known as proton pump inhibitors (PPIs), which are mainstays in the treatment of acid-related gastrointestinal disorders like peptic ulcer disease and gastroesophageal reflux disease (GERD).[3][4] Drugs such as pantoprazole and omeprazole feature a dimethoxypyridine ring linked to a benzimidazole moiety via a methylsulfinyl bridge.[3][5]

Mechanism of Action: Covalent Inhibition Driven by pH Gradient

PPIs are prodrugs that require activation in an acidic environment.[6] Their mechanism is a testament to elegant chemical design, exploiting the unique physiology of the gastric parietal cell.

-

Systemic Absorption & Accumulation: After oral administration, the neutral PPI is absorbed into the bloodstream. As a weak base (pKa ≈ 4.0-5.0), it freely crosses cell membranes and preferentially accumulates in the highly acidic secretory canaliculi of parietal cells (pH < 2).[7]

-

Acid-Catalyzed Activation: In this acidic milieu, the PPI undergoes a series of protonation and rearrangement reactions. The dimethoxypyridine ring plays a crucial role in this activation cascade. The activated form is a reactive tetracyclic sulfenamide.

-

Irreversible Inhibition: The sulfenamide covalently binds to cysteine residues (specifically Cys-813 and Cys-822) on the luminal side of the H+/K+ ATPase enzyme, also known as the proton pump.[8] This binding forms a stable disulfide bond, irreversibly inactivating the pump.[6][8]

-

Sustained Acid Suppression: Acid secretion can only resume after new H+/K+ ATPase enzyme units are synthesized and inserted into the cell membrane, a process that can take over 24 hours.[6] This accounts for the prolonged duration of action of PPIs.

The diagram below illustrates this sophisticated mechanism.

Caption: General synthetic workflow for omeprazole.

Protocol: Synthesis of 2-Chloromethyl-3,4-dimethoxypyridine Hydrochloride

This protocol describes a common synthetic route starting from maltol, a readily available natural product. [9]This method avoids the use of less accessible or more costly starting materials like 2-methyl-3-hydroxypyridine. [10] Objective: To synthesize the key PPI intermediate 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.

Causality: The multi-step synthesis transforms a pyranone ring into the desired substituted pyridine ring through a sequence of methylation, ammonification (ring transformation), chlorinations, oxidation, and methoxy substitution.

Materials:

-

Maltol

-

Sodium hydroxide (NaOH)

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Concentrated ammonia solution (NH₄OH)

-

Phosphorus oxychloride (POCl₃)

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Sodium methoxide (NaOMe) in Methanol

-

Paraformaldehyde

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM), Acetone, Methanol (MeOH), Hydrochloric acid (HCl)

Procedure:

-

Step 1: Methylation of Maltol.

-

Dissolve maltol in an aqueous solution of NaOH.

-

Cool the solution to 0-5 °C in an ice-water bath. This is critical to control the exothermic reaction with the alkylating agent.

-

Slowly add dimethyl sulfate dropwise, maintaining the temperature below 5 °C.

-

Stir for 3-6 hours, allowing the reaction to go to completion.

-

Extract the product, 3-methoxy-2-methyl-4H-pyran-4-one, with dichloromethane. Purify by distillation.

-

-

Step 2: Ammonification (Ring Conversion).

-

Add the product from Step 1 to concentrated ammonia solution.

-

Heat the mixture to 40-45 °C and stir for 3-6 hours. The ammonia acts as a nitrogen source, replacing the ring oxygen to form the pyridinone core.

-

Remove water under reduced pressure and recrystallize the resulting solid from acetone to yield 3-methoxy-2-methyl-4(1H)-pyridinone.

-

-

Step 3: Chlorination.

-

Treat the pyridinone from Step 2 with phosphorus oxychloride (POCl₃).

-

Heat the reaction mixture to convert the hydroxyl group into a chloro group, yielding 4-chloro-3-methoxy-2-methylpyridine.

-

-

Step 4: N-Oxidation.

-

Dissolve the chlorinated pyridine in a suitable solvent like DCM.

-

Add m-CPBA portion-wise at 0 °C. The N-oxide is formed to activate the pyridine ring for subsequent nucleophilic substitution.

-

Stir until the reaction is complete (monitored by TLC).

-

-

Step 5: Methoxy Substitution.

-

Treat the N-oxide from Step 4 with sodium methoxide in methanol.

-

Heat the reaction under reflux. The methoxide ion displaces the chloro group at the 4-position, which is now activated by the N-oxide, to yield 3,4-dimethoxy-2-methylpyridine-N-oxide.

-

-

Step 6: Rearrangement and Hydroxymethylation.

-

This step can be achieved via various methods, often involving treatment with an acylating agent like acetic anhydride followed by hydrolysis, or direct hydroxymethylation. A common route involves reacting the N-oxide with paraformaldehyde to introduce the hydroxymethyl group at the 2-position, yielding (3,4-dimethoxy-pyridin-2-yl)methanol.

-

-

Step 7: Final Chlorination.

-

Dissolve the alcohol from Step 6 in a chlorinated solvent.

-

Add thionyl chloride (SOCl₂) dropwise at low temperature. This converts the primary alcohol to the desired chloromethyl group.

-

Bubble dry HCl gas through the solution or add concentrated HCl to precipitate the final product, 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, as a stable salt.

-

Self-Validation: Each step must be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete conversion of the starting material. The structure and purity of the final product and key intermediates should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Emerging Application: Kinase Inhibitors

The pyridine scaffold is a well-established "hinge-binder" in kinase inhibitor design, capable of forming critical hydrogen bonds with the backbone of the kinase hinge region, a key interaction for ATP-competitive inhibitors. [11][12]Dimethoxypyridine derivatives have been successfully developed as potent inhibitors of various kinases, including PIM kinases, which are implicated in cell survival, proliferation, and cancer. [11][12][13]

Mechanism of Action: Targeting the ATP-Binding Site

-

Hinge Binding: The pyridine nitrogen acts as a hydrogen bond acceptor, mimicking one of the purine nitrogens in ATP to anchor the inhibitor in the active site.

-

Hydrophobic Pockets: The core scaffold and its substituents, including the methoxy groups, occupy adjacent hydrophobic pockets, contributing to affinity and selectivity.

-

Solvent Front Interactions: The methoxy groups can also interact with the solvent-exposed region, improving physicochemical properties without compromising core binding interactions.

Caption: Pyridine scaffold as a kinase hinge-binder.

Quantitative Data: PIM-1 Kinase Inhibition

Recent studies have highlighted dimethoxypyridine derivatives as potent PIM-1 kinase inhibitors with significant anti-cancer activity. [11][12]The data below summarizes the activity of a representative compound from these studies.

| Compound ID | Scaffold | Target Kinase | IC₅₀ (nM) | Cell Line (Cancer) | Cytotoxicity IC₅₀ (µM) | Citation(s) |

| Compound 12 | Pyridine-1,3,4-oxadiazole hybrid | PIM-1 | 14.3 | MCF-7 (Breast) | 0.5 | [11][12] |

| Staurosporine | (Reference Inhibitor) | PIM-1 | 16.7 | - | - | [11][12] |

| Doxorubicin | (Reference Drug) | - | - | MCF-7 (Breast) | 2.14 | [11][12] |

Analysis: The data clearly shows that dimethoxypyridine-containing hybrids can exhibit potent and specific kinase inhibition, with IC₅₀ values in the low nanomolar range, comparable to or exceeding reference inhibitors. [12]Furthermore, this enzymatic inhibition translates into potent cellular cytotoxicity against cancer cell lines. [12]

Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Example)

This protocol provides a generalized workflow for determining the IC₅₀ of a test compound against a target kinase using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Objective: To quantify the inhibitory potency of a synthesized dimethoxypyridine derivative against a target kinase (e.g., PIM-1).